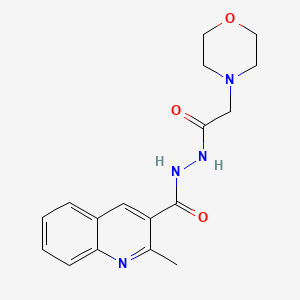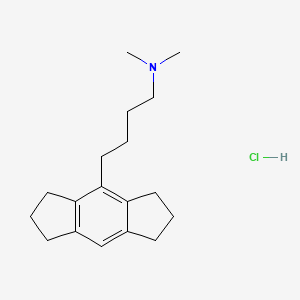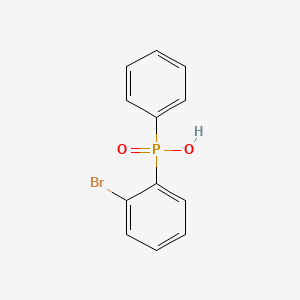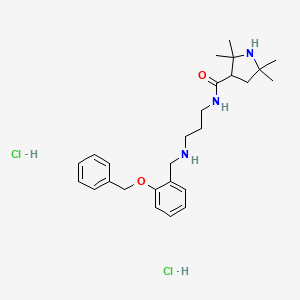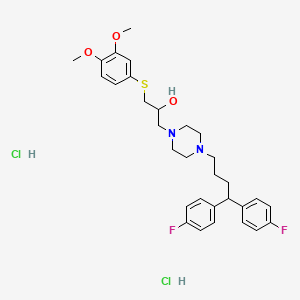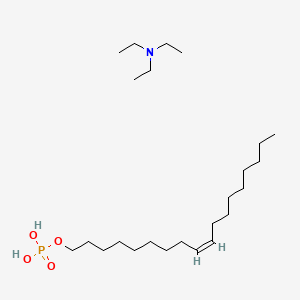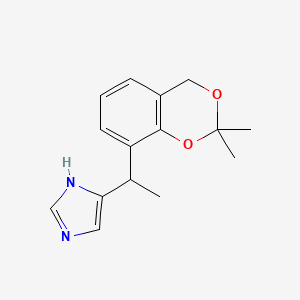
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole is a complex organic compound featuring both an imidazole ring and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring, followed by the introduction of the imidazole ring through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as Lewis acids or bases, are employed to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility. The choice of solvents, purification methods, and reaction monitoring are crucial to achieving optimal production outcomes.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and cellular pathways.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, influencing biochemical pathways. The benzodioxin moiety may contribute to the compound’s stability and reactivity, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-pyrazole
- 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-triazole
Uniqueness
Compared to similar compounds, 4-(1-(2,2-Dimethyl-4H-1,3-benzodioxin-8-yl)ethyl)-1H-imidazole exhibits unique properties due to the presence of both the imidazole and benzodioxin rings
Properties
CAS No. |
116795-95-0 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-[1-(2,2-dimethyl-4H-1,3-benzodioxin-8-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C15H18N2O2/c1-10(13-7-16-9-17-13)12-6-4-5-11-8-18-15(2,3)19-14(11)12/h4-7,9-10H,8H2,1-3H3,(H,16,17) |
InChI Key |
XAMUJQFYUNRQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1OC(OC2)(C)C)C3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12718956.png)




